NBD-Stearoyl-2-Arachidonoyl-sn-glycerol
Description
Properties
Molecular Formula |
C47H74N4O8 |
|---|---|
Molecular Weight |
823.1 |
InChI |
InChI=1S/C47H74N4O8/c1-2-3-4-5-6-7-8-9-10-11-13-17-20-23-26-29-32-35-45(54)58-41(39-52)40-57-44(53)34-31-28-25-22-19-16-14-12-15-18-21-24-27-30-33-38-48-42-36-37-43(51(55)56)47-46(42)49-59-50-47/h6-7,9-10,13,17,23,26,36-37,41,48,52H,2-5,8,11-12,14-16 |
InChI Key |
PAKHIXWGWLKVNM-PRWNNGACSA-N |
SMILES |
OC[C@H](OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COC(CCCCCCCCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O |
Synonyms |
NBD-SAG |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Interactions Involving Stearoyl 2 Arachidonoyl Sn Glycerol
Formation and Hydrolysis of Diacylglycerols
Diacylglycerols, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), are pivotal second messengers and metabolic intermediates. Their formation and subsequent hydrolysis are tightly regulated processes central to cellular function.
Origin from Biological Phospholipids (B1166683) and Phosphatidylinositol Hydrolysis
The primary route for the generation of 1-stearoyl-2-arachidonoyl-sn-glycerol involves the hydrolysis of membrane phospholipids. aocs.org Specifically, it is a critical intermediate in the phosphatidylinositol (PI) cycle. nih.gov The process is initiated by the activation of phospholipase C (PLC), often in response to extracellular signals. nih.govechelon-inc.com PLC enzymes catalyze the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid, to yield two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. mdpi.comnih.gov The diacylglycerol species produced in this reaction is predominantly 1-stearoyl-2-arachidonoyl-sn-glycerol. mdpi.com
In addition to the PI cycle, diacylglycerols can also be generated from the hydrolysis of other phospholipids like phosphatidylcholine (PC), a process that can be stimulated by various agonists. nih.gov Phospholipases hydrolyze these membrane lipids to generate a variety of cellular mediators, including diacylglycerol. nih.gov
Diacylglycerol Lipase (B570770) (DAGL) Activity and 2-Arachidonoylglycerol (B1664049) (2-AG) Biosynthesis
1-Stearoyl-2-arachidonoyl-sn-glycerol is the primary substrate for diacylglycerol lipase (DAGL). nih.govnih.gov DAGL enzymes, with DAGLα and DAGLβ being the main isoforms, selectively hydrolyze the ester bond at the sn-1 position of the glycerol (B35011) backbone. nih.govmedchemexpress.com This enzymatic action releases stearic acid and generates the endocannabinoid 2-arachidonoylglycerol (2-AG). mdpi.comnih.govwikipedia.orgresearchgate.netnih.gov
2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both CB1 and CB2 cannabinoid receptors. mdpi.com The synthesis of 2-AG from 1-stearoyl-2-arachidonoyl-sn-glycerol is a critical step in retrograde signaling at synapses, where 2-AG modulates neurotransmitter release. mdpi.comresearchgate.net The sequential action of PLC and DAGLα is considered the canonical pathway for on-demand 2-AG biosynthesis in postsynaptic membranes. mdpi.com
Diacylglycerol Kinase (DGK) Specificity and Phosphatidic Acid Generation
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This conversion terminates DAG-mediated signaling and initiates PA-dependent pathways.
Unique Substrate Recognition by Diacylglycerol Kinase-ε (DGKε)
Among the various DGK isoforms, Diacylglycerol Kinase-ε (DGKε) exhibits a unique and high degree of substrate specificity. nih.gov It preferentially phosphorylates DAG species containing an arachidonoyl acyl chain at the sn-2 position, with 1-stearoyl-2-arachidonoyl-sn-glycerol being its most favored substrate. nih.govnih.govnih.govresearchgate.netnih.gov This specificity is crucial for its biological function. nih.gov While DGKε shows a strong preference for an arachidonoyl chain at the sn-2 position, its preference for the acyl chain at the sn-1 position is less stringent. nih.gov For instance, DGKε displays similar substrate preference for 1-stearoyl-2-arachidonoyl-DAG and 1,2-diarachidonoyl-DAG. nih.gov
| Diacylglycerol (DAG) Substrate | Relative Activity for DGKε | Reference |
|---|---|---|
| 1-stearoyl-2-arachidonoyl-DAG (18:0/20:4-DAG) | High | nih.govnih.gov |
| 1,2-diarachidonoyl-DAG (20:4/20:4-DAG) | Similar to 18:0/20:4-DAG | nih.gov |
| 1-stearoyl-2-linoleoyl-DAG (18:0/18:2-DAG) | ~5-fold lower than 18:0/20:4-DAG | nih.gov |
| 1-stearoyl-2-docosahexaenoyl-DAG (18:0/22:6-DAG) | No substantial activity | nih.govnih.gov |
Interplay with the Phosphatidylinositol Cycle
The pronounced specificity of DGKε for 1-stearoyl-2-arachidonoyl-sn-glycerol firmly links its function to the phosphatidylinositol (PI) cycle. nih.govresearchgate.netnih.govbiorxiv.org By phosphorylating this specific DAG, DGKε plays a crucial role in the resynthesis of phosphatidylinositol, thereby maintaining the cellular pool of phosphoinositides which are vital for signal transduction. nih.govnih.gov The phosphorylation of 1-stearoyl-2-arachidonoyl-DAG to the corresponding phosphatidic acid is the initial and rate-limiting step in this recycling pathway. aocs.orgnih.gov This ensures the conservation of the specific acyl chain composition of PI, which is predominantly stearoyl at the sn-1 position and arachidonoyl at the sn-2 position.
Regulation of DGKε Activity by Post-Translational Modifications (e.g., S-Palmitoylation)
The activity of DGKε is subject to regulation by post-translational modifications, with S-palmitoylation being a key example. nih.govresearchgate.netnih.govbiorxiv.org S-palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues of proteins. Research has shown that DGKε is S-palmitoylated on a specific cysteine residue (Cys38 in mouse and Cys40 in human) located at the cytoplasmic end of its N-terminal transmembrane fragment. nih.govresearchgate.netbiorxiv.org This modification can be catalyzed by several S-acyltransferases, including zDHHC7, zDHHC17, and the zDHHC6/16 tandem. nih.govresearchgate.netnih.gov
Interactions with Other Lipid Metabolic Enzymes
The metabolism of 1-stearoyl-2-arachidonoyl-sn-glycerol, a prominent diacylglycerol (DAG) species in the brain and other tissues, is intricately controlled by a number of lipases and kinases, each playing a specific role in its downstream signaling and metabolic fate. nih.gov The use of labeled analogs, including radiolabeled and fluorescent versions, has been instrumental in elucidating these enzymatic processes.
One of the most significant metabolic pathways for 1-stearoyl-2-arachidonoyl-sn-glycerol is its hydrolysis by diacylglycerol lipase (DAGL) , particularly the α-isoform (DAGLα), to produce the endocannabinoid 2-arachidonoylglycerol (2-AG) . nih.gov This process is a cornerstone of retrograde synaptic signaling. Studies have utilized radiolabeled 1-stearoyl-2-arachidonoyl-sn-glycerol to assay the activity of DAGLα and to screen for its inhibitors. nih.govebi.ac.uk The development of fluorescence-based assays, some employing a coupled enzyme approach with the natural substrate and others using novel fluorescent DAG analogs, has further advanced the study of DAGLα activity in a high-throughput manner. nih.govnih.govresearchgate.net
In addition to DAGL, lipoprotein lipase has been shown to hydrolyze 2-O-[1'-¹⁴C]arachidonoyl-1-O-stearoyl-sn-glycerol, demonstrating its capacity to act on this diacylglycerol and produce 2-AG. nih.govnih.gov This highlights the potential for multiple enzymes to contribute to the cellular pool of this important signaling molecule.
The complete breakdown of 1-stearoyl-2-arachidonoyl-sn-glycerol to release arachidonic acid, a precursor for eicosanoids, involves a sequential enzymatic process. This is initiated by a 1-diacylglycerol lipase that cleaves the stearic acid from the sn-1 position, followed by the action of a 2-monoacylglycerol lipase which releases the arachidonic acid from the resulting 2-arachidonoyl-sn-glycerol.
Another critical enzymatic interaction involves the phosphorylation of diacylglycerols by diacylglycerol kinases (DGKs) to form phosphatidic acid. nih.gov This reaction terminates DAG-mediated signaling and initiates the synthesis of other phospholipids, representing a key regulatory node in lipid metabolism. The activity of DGKs can be monitored using assays that measure the consumption of DAG or the production of phosphatidic acid.
Furthermore, fluorescently labeled monoacylglycerols containing NBD have been successfully employed to develop continuous in vitro assays for hormone-sensitive lipase (HSL) , suggesting that NBD-acyl chains are recognized and processed by this class of enzymes. nih.gov This provides a basis for the use of NBD-labeled diacylglycerols like NBD-Stearoyl-2-Arachidonoyl-sn-glycerol in studying HSL and other related lipases.
The table below summarizes the key lipid metabolic enzymes that interact with 1-stearoyl-2-arachidonoyl-sn-glycerol and the products of these interactions.
| Enzyme | Substrate | Product(s) |
| Diacylglycerol Lipase α (DAGLα) | 1-stearoyl-2-arachidonoyl-sn-glycerol | 2-arachidonoylglycerol (2-AG) and Stearic Acid |
| Lipoprotein Lipase | 1-stearoyl-2-arachidonoyl-sn-glycerol | 2-arachidonoylglycerol (2-AG) and Stearic Acid |
| 1-Diacylglycerol Lipase | 1-stearoyl-2-arachidonoyl-sn-glycerol | 2-arachidonoyl-sn-glycerol and Stearic Acid |
| 2-Monoacylglycerol Lipase | 2-arachidonoyl-sn-glycerol | Arachidonic Acid and Glycerol |
| Diacylglycerol Kinase (DGK) | 1-stearoyl-2-arachidonoyl-sn-glycerol | 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate (Phosphatidic Acid) |
| Hormone-Sensitive Lipase (HSL) | Acylglycerols | Fatty Acids and Glycerol |
Signaling Cascades and Molecular Mechanisms Mediated by Stearoyl 2 Arachidonoyl Sn Glycerol
Protein Kinase C (PKC) Activation and Isoform Specificity
1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) is a powerful activator of several Protein Kinase C (PKC) isoforms, which are critical regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis. sigmaaldrich.comechelon-inc.com The specific composition of the acyl chains in the DAG molecule plays a significant role in the differential activation of these isoforms. medchemexpress.com
Research has demonstrated that SAG is a potent activator of PKCα, PKCε, and PKCδ, with stimulatory effects observed at nanomolar concentrations. echelon-inc.commedchemexpress.comcaymanchem.com The activation of these specific isoforms initiates a broad range of downstream signaling events.
In addition to its potent effects on PKCα, PKCε, and PKCδ, SAG also exerts significant stimulatory effects on PKCγ and PKCβI. medchemexpress.com This broader activation profile underscores the integral role of this specific diacylglycerol species in mediating widespread cellular responses.
Table 1: Summary of PKC Isoform Activation by 1-Stearoyl-2-Arachidonoyl-sn-glycerol
| PKC Isoform | Activation Status | Reference |
| PKCα | Potently Activated | echelon-inc.commedchemexpress.comcaymanchem.com |
| PKCε | Potently Activated | echelon-inc.commedchemexpress.comcaymanchem.com |
| PKCδ | Potently Activated | echelon-inc.commedchemexpress.comcaymanchem.com |
| PKCγ | Stimulatory Effect | medchemexpress.com |
| PKCβI | Stimulatory Effect | medchemexpress.com |
Ras Pathway Modulation
Beyond its role in PKC activation, SAG can directly influence the Ras signaling pathway, a central cascade in cell proliferation and survival.
Independent of PKC signaling, SAG has been shown to competitively bind to the Ras activator RasGRP (Ras Guanyl Nucleotide Releasing Protein). echelon-inc.comcaymanchem.com In Jurkat T-cells, the inhibition constant (Ki) for this interaction was determined to be 4.49 µM. caymanchem.com This binding suggests a direct role for SAG in modulating the activation state of Ras proteins.
By binding to RasGRP, diacylglycerols containing specific fatty acids, such as SAG, can modulate the activation of the MAP (Mitogen-Activated Protein) kinase cascade. caymanchem.com The activation of the p42/p44 MAP kinase, also known as ERK, is a well-documented downstream consequence of Ras activation. nih.gov
Modulation of Ion Channel Activity
Emerging evidence indicates that SAG can also influence the activity of ion channels. Specifically, it has been shown to augment the activity of nonselective cation channels (NSCC) in airway smooth muscle cells at concentrations between 0.3 and 3 μM. medchemexpress.com This suggests a role for SAG in regulating calcium influx and cellular excitability. sigmaaldrich.com
Augmentation of Nonselective Cation Channel (NSCC) Activity in Airway Smooth Muscle Cells
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a prominent diacylglycerol (DAG) species, plays a role in cellular signaling by modulating ion channel activity. medchemexpress.com Research has demonstrated that SAG can augment the activity of nonselective cation channels (NSCC) within airway smooth muscle cells. medchemexpress.com This effect is observed at concentrations ranging from 0.3 to 3 μM. medchemexpress.com The activation of these channels is a critical component of the signaling cascade that can influence airway smooth muscle function. NSCCs, when activated, permit the influx of cations, which can lead to membrane depolarization and subsequent downstream cellular responses. The ability of SAG to enhance NSCC activity highlights its function as a signaling lipid beyond its well-known role in protein kinase C (PKC) activation. medchemexpress.comcaymanchem.comechelon-inc.com
Role in Endocannabinoid System Dynamics
Precursor to 2-Arachidonoylglycerol (B1664049) (2-AG)
Stearoyl-2-arachidonoyl-sn-glycerol is a pivotal intermediate in the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. nih.govnih.govresearchgate.net 2-AG is a full agonist for both CB1 and CB2 cannabinoid receptors and is synthesized on-demand from membrane phospholipids (B1166683). nih.govwikipedia.org The canonical pathway for 2-AG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase Cβ1 (PLCβ1), which generates SAG. nih.gov Subsequently, the enzyme diacylglycerol lipase (B570770) α (DAGLα) hydrolyzes SAG at the sn-1 position, releasing 2-AG and stearic acid. nih.govnih.gov This enzymatic conversion is highly efficient due to the high prevalence of 1-stearoyl-2-arachidonoyl species in phosphoinositides, which can constitute 70-90% of the total molecular species. nih.gov
Table 1: Biosynthetic Pathway of 2-AG from SAG
| Precursor | Enzyme | Product |
|---|---|---|
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase Cβ1 (PLCβ1) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) |
Impact of Diacylglycerol Lipase Inhibition on Diacylglycerol Levels
The inhibition of diacylglycerol lipase (DAGL), the key enzyme responsible for converting SAG to 2-AG, has a profound and rapid impact on the levels of various signaling lipids. pnas.org Pharmacological or genetic inhibition of DAGLα leads to a significant reduction in 2-AG levels in the brain, with congenital deletion causing an 80% decrease. pnas.orguniversiteitleiden.nl Concurrently, this blockade causes a substantial accumulation of its substrate, diacylglycerol. pnas.org Specifically, acute inhibition of DAGL with potent inhibitors like DH376 results in a marked elevation of DAG species, including 1-stearoyl-2-arachidonoyl-sn-glycerol. pnas.orguniversiteitleiden.nl This rewiring of the lipid signaling network underscores the central role of DAGL in maintaining the balance between DAGs and the endocannabinoid 2-AG. pnas.org The elevation of DAG levels following DAGL inhibition confirms the enzyme's primary role in their hydrolysis and the production of 2-AG. universiteitleiden.nlfrontiersin.org
Table 2: Effects of DAGL Inhibition on Lipid Levels
| Condition | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Level | 2-Arachidonoylglycerol (2-AG) Level |
|---|---|---|
| Normal DAGL Activity | Baseline | Baseline |
Applications of Nbd Stearoyl 2 Arachidonoyl Sn Glycerol in Advanced Biochemical Research
Elucidating Lipid-Protein Interactions
The fluorescent properties of NBD-SAG make it an invaluable tool for studying the interactions between diacylglycerols and their protein targets. labscoop.comcaymanchem.com The binding of NBD-SAG to a protein can often be detected by a change in the fluorescence signal, such as an increase in quantum yield or a shift in emission wavelength, providing a means to quantify binding affinity and kinetics.
Detailed Research Findings: Researchers utilize NBD-SAG to explore the activation of crucial signaling proteins. For instance, its parent molecule, SAG, is known to be a potent activator of PKC isoforms α, ε, and δ. echelon-inc.comcaymanchem.com Fluorescently tagged lipids like NBD-SAG are used to directly study these binding events. biomol.comcaymanchem.com Beyond PKC, SAG is also known to competitively bind to RasGRP, a Ras activator, and NBD-SAG serves as a probe to investigate this interaction. caymanchem.com While the NBD fluorophore is relatively small, it is important to consider that its presence can potentially alter the lipid's natural binding properties due to its added bulk and polarity, which could influence the interaction with a protein's binding pocket. nih.gov Despite this, NBD-labeled lipids remain a popular choice for their utility in tracking lipid-protein binding events. nih.gov
Table 1: Proteins Studied with Diacylglycerol Analogs Click on the headers to sort the table.
| Protein Target | Signaling Role | Relevance of NBD-SAG |
|---|---|---|
| Protein Kinase C (PKC) | Signal transduction, cellular regulation, tumor promotion. echelon-inc.com | Used as a fluorescent analog to study the activation mechanism and binding specificity of various PKC isoforms. caymanchem.comcaymanchem.com |
| Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRP) | Activator of Ras, involved in T-cell activation and MAP kinase pathways. caymanchem.com | Acts as a competitive ligand to probe the DAG-binding C1 domain of RasGRP. caymanchem.com |
Studying Cellular Lipid Uptake and Utilization
Fluorescently tagged lipids, including NBD-SAG, are instrumental in dissecting the pathways of lipid uptake, trafficking, and metabolism within living cells. biomol.comlabscoop.comcaymanchem.com By incubating cells with NBD-SAG, scientists can directly observe its incorporation into cellular membranes and follow its journey through various intracellular compartments.
Detailed Research Findings: Optimized quantitative assays, often utilizing flow cytometry, have been developed to study the internalization of NBD-labeled lipids at the plasma membrane. nih.govnih.gov This methodology allows for the rapid analysis of large cell populations, providing robust data on the dynamics of lipid transport. nih.gov Once inside the cell, the fate of the NBD-labeled diacylglycerol can be tracked. For example, it may be metabolized by cellular enzymes, such as being converted to a fluorescent phosphatidic acid analog by a diacylglycerol kinase. nih.gov The analysis of these metabolic products, often separated by thin-layer chromatography (TLC), provides critical information on lipid utilization and the activity of metabolic pathways within the cell. nih.gov
Probing Membrane Dynamics and Translocation
The plasma membrane is a dynamic structure characterized by the constant motion of its lipid and protein components. NBD-SAG is used to probe several aspects of these dynamics, from the movement of individual lipid molecules between membrane leaflets to their collective behavior in model systems.
Lipid "flip-flop" refers to the translocation of a lipid molecule from one leaflet of a bilayer to the other. nih.gov This process is generally slow but can be facilitated by enzymes known as flippases, floppases, and scramblases. nih.gov NBD-labeled lipids are key substrates in assays designed to measure the activity of these lipid transporters. nih.gov
Detailed Research Findings: Assays using NBD-labeled lipids, such as NBD-phosphatidylserine, allow for the quantitative measurement of P4-ATPase flippase activity in the native membrane environment of yeast cells. nih.gov The internalization of the fluorescent lipid from the outer to the inner leaflet by the flippase can be monitored over time. nih.gov Fluorescent diacylglycerol analogs like NBD-SAG are particularly interesting as they can undergo rapid spontaneous transbilayer movement, which must be considered when studying enzyme-mediated transport. nih.gov The study of flip-flop is critical, as its acceleration can disrupt the natural lipid asymmetry of the cell membrane, which is essential for normal cellular function. nih.gov
Model membranes, such as large unilamellar vesicles (LUVs) or supported lipid bilayers, provide a simplified and controlled environment to study the biophysical properties of lipids and their interactions, free from the complexity of a living cell. nih.gov NBD-SAG and other NBD-labeled lipids are frequently incorporated into these systems. biomol.comlabscoop.comcaymanchem.com
Detailed Research Findings: Techniques like Förster Resonance Energy Transfer (FRET) are employed in model vesicles using NBD-labeled lipids as acceptors to determine the location and organization of probes within the bilayer. nih.gov Such studies have revealed that the NBD fluorophore tends to position itself near the glycerol (B35011) backbone region of the membrane. nih.gov Furthermore, Fluorescence Recovery After Photobleaching (FRAP) has been used with NBD-probes in artificial bilayers to measure their lateral diffusion rates, providing insight into membrane fluidity. researchgate.net These studies in model systems are crucial for understanding the fundamental physical behavior of lipids, which underpins their biological function. nih.govresearchgate.net
Table 2: Techniques for Studying NBD-SAG in Model Membranes Click on the headers to sort the table.
| Technique | Information Gained | Reference |
|---|---|---|
| Förster Resonance Energy Transfer (FRET) | Probe location, orientation, and intermolecular distances. nih.gov | nih.gov |
| Fluorescence Recovery After Photobleaching (FRAP) | Lateral diffusion rates and membrane fluidity. researchgate.net | researchgate.net |
| Molecular Dynamics (MD) Simulations | Atomic-level detail on probe location, orientation, and interaction with surrounding lipids. nih.gov | nih.gov |
Development of Enzyme Activity Assays
The development of reliable assays is essential for studying the enzymes that govern lipid metabolism. assaygenie.com NBD-SAG serves as a fluorogenic substrate, enabling the continuous monitoring of enzyme activity through changes in fluorescence. labscoop.comnih.gov
The parent molecule, SAG, is a key intermediate in lipid metabolism, notably as the direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) via hydrolysis by diacylglycerol lipase (B570770) (DAGL). nih.gov Assays using labeled SAG are therefore critical for studying these pathways.
Detailed Research Findings: Fluorogenic probes with an NBD group are widely used in enzyme assays. nih.gov NBD-SAG can be used as a substrate to measure the activity of enzymes like DAGL. The enzymatic hydrolysis of NBD-SAG would separate the NBD-labeled fatty acid from the glycerol backbone, resulting in a change in the fluorescence properties of the NBD group as it moves into a different chemical environment. This change allows for a sensitive and continuous measurement of enzyme kinetics. This approach is analogous to assays that use radiolabeled SAG to measure DAGL activity, where the radiolabeled product is separated and quantified. nih.gov Such assays are crucial for understanding lipid-modifying enzymes and for the development of specific inhibitors. nih.gov
Specific Assays for Diacylglycerol Kinases (e.g., DGKε)
NBD-Stearoyl-2-Arachidonoyl-sn-glycerol (NBD-SAG) serves as a valuable tool for the specific assay of certain diacylglycerol kinase (DGK) isoforms, most notably DGKε. DGKε is unique among the ten mammalian DGK isoforms due to its high specificity for 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), the very backbone to which the NBD fluorophore is attached in NBD-SAG. nih.govnih.gov This specificity arises from the enzyme's critical role in the phosphatidylinositol (PI) cycle, where it preferentially phosphorylates SAG to maintain the cellular balance of specific signaling lipids. nih.govnih.gov
The fluorescent NBD group allows for direct visualization and quantification of the enzymatic reaction product, NBD-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphate (NBD-SAPA), enabling a sensitive and continuous monitoring of DGKε activity. nih.gov A common method for assessing DGKε activity involves a mixed micelle assay.
Detailed Research Findings:
In a typical DGKε activity assay, NBD-SAG is incorporated into mixed micelles along with unlabeled SAG and phosphatidylserine (B164497) (PS). nih.gov The use of micelles provides a lipid environment that facilitates enzyme-substrate interaction. The reaction is initiated by adding cell lysates or purified DGKε and ATP. The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the NBD-SAG substrate. The reaction is then stopped, and the lipids are extracted. nih.gov
The product, NBD-SAPA, is separated from the unreacted NBD-SAG substrate using thin-layer chromatography (TLC). The fluorescence of the NBD-SAPA spot on the TLC plate is then visualized and quantified using an imaging system. nih.gov The intensity of the fluorescence is directly proportional to the amount of product formed, and thus to the activity of the DGKε enzyme. This fluorescence-based detection method offers a significant advantage over traditional radiolabeling techniques. A standard curve using a known amount of a fluorescent lipid standard, such as 1-palmitoyl-2-NBD-dodecanoyl-sn-glycero-3-phosphate (NBD-PDPA), is often used for accurate quantification. nih.gov
This assay has been instrumental in studying the regulation of DGKε, including the effects of post-translational modifications like S-palmitoylation on its enzymatic activity. nih.gov
Table 1: Example Protocol for DGKε Activity Assay Using NBD-SAG
| Component | Description & Conditions | Reference |
|---|---|---|
| Substrate Micelles | Prepared by mixing NBD-SAG, unlabeled SAG, and Phosphatidylserine (PS) in a 5:7 molar ratio of total SAG to PS. Total SAG contains 10% NBD-SAG. Lipids are dissolved in a chloroform:methanol mixture. | nih.gov |
| Enzyme Source | Homogenates or lysates from cells expressing DGKε. | nih.gov |
| Reaction Conditions | Assay is typically carried out for 10 minutes at 24°C with gentle agitation. | nih.gov |
| Reaction Termination | The reaction is stopped by adding a chloroform/methanol/perchloric acid solution to facilitate phase separation. | nih.gov |
| Product Separation | Lipids from the organic phase are separated by Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates. | nih.gov |
| Detection & Quantification | The fluorescent product (NBD-SAPA) is visualized and its intensity is measured using a fluorescence imaging system (e.g., Syngene G:Box) and quantified with software like ImageJ. | nih.gov |
Assays for Diacylglycerol Lipases
Diacylglycerol lipases (DAGLs) are enzymes that hydrolyze diacylglycerols. Specifically, they catalyze the hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule. nih.govnih.gov While NBD-SAG is primarily used for kinase assays, its unlabeled counterpart, SAG, is the direct substrate in DAGL assays.
To monitor DAGL activity, assays often employ labeled versions of the SAG substrate to track the formation of the 2-AG product. Historically, this has been achieved using radiolabeled substrates, such as [¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol. nih.govebi.ac.uk
Detailed Research Findings:
In a typical DAGL radioassay, the enzyme source (such as cell lysates or purified DAGL) is incubated with the [¹⁴C]SAG substrate. nih.govebi.ac.uk The lipase hydrolyzes the stearoyl group at the sn-1 position, releasing the labeled product, [¹⁴C]2-arachidonoylglycerol. The reaction mixture is then subjected to separation, commonly by thin-layer chromatography (TLC), which separates the product from the unreacted substrate. nih.gov The radioactivity of the spot corresponding to 2-AG is then quantified using techniques like phosphorimaging. This allows for a precise measurement of the amount of product formed and, consequently, the DAGL activity. ebi.ac.uk
More recent advancements have led to the development of fluorescence resonance energy transfer (FRET)-based assays for screening DAGL inhibitors, utilizing novel ether lipid reporter compounds. ebi.ac.uk Other approaches involve incubating cells with unlabeled SAG and measuring the subsequent increase in 2-AG levels using mass spectrometry. nih.gov This method confirms that exogenously added SAG serves as a substrate for cellular DAGL-mediated 2-AG synthesis. nih.gov These assays are crucial for understanding the role of DAGL in endocannabinoid signaling and for the discovery of novel therapeutic inhibitors. nih.govebi.ac.uk
Table 2: Representative Protocol for DAGL Radioassay
| Component | Description & Conditions | Reference |
|---|---|---|
| Substrate | [¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol ([¹⁴C]SAG). | nih.govebi.ac.uk |
| Enzyme Source | Preparations of human DAGL-α (hDAGL-α) or cell lysates. | nih.govnih.gov |
| Reaction Conditions | Incubation of enzyme with the radiolabeled substrate in an appropriate buffer at neutral pH to minimize non-enzymatic substrate rearrangement. | nih.gov |
| Reaction Termination | The reaction is stopped by the addition of organic solvents to extract the lipids. | nih.gov |
| Product Separation | The product, [¹⁴C]2-arachidonoylglycerol, is separated from the substrate by Thin-Layer Chromatography (TLC). | nih.govebi.ac.uk |
| Detection & Quantification | The radiolabeled product spot is detected and quantified using phosphorimaging. | ebi.ac.uk |
Methodological Approaches Utilizing Nbd Stearoyl 2 Arachidonoyl Sn Glycerol
Fluorescence Spectroscopy and Microscopy Techniques
The inherent fluorescence of the NBD group allows for the direct observation and measurement of NBD-SAG using sensitive spectroscopic and microscopic methods. The NBD fluorophore typically exhibits excitation and emission maxima around 465 nm and 535 nm, respectively, which is compatible with standard fluorescence instrumentation.
Confocal microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled molecules within living cells. When cells are treated with NBD-SAG, its distribution and trafficking can be monitored in real-time. This approach allows researchers to visualize the subcellular localization of the DAG analog, providing insights into its sites of accumulation and metabolism.
For instance, studies using NBD-labeled diacylglycerol have successfully tracked its movement and conversion within cells. researchgate.netsci-hub.se Researchers can observe the translocation of the probe to specific organelles, such as the Golgi apparatus or endoplasmic reticulum, where DAG-metabolizing enzymes are known to reside. researchgate.netnih.gov In studies of lipid transport, confocal imaging can reveal the pathways by which DAG analogs are moved across membranes, for example, by ABC transporters like the P-glycoprotein. researchgate.net Similarly, fluorescent DAG sensors are used to visualize the dynamics of DAG metabolism at specific cellular structures, such as the immunological synapse, during cell signaling events. nih.gov This live-cell imaging approach is crucial for understanding the spatiotemporal regulation of diacylglycerol signaling and metabolism.
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity (typically within 1-10 nanometers), the excited-state energy of the donor is non-radiatively transferred to the acceptor. NBD is a commonly used fluorophore in FRET-based assays, often paired with acceptors like Rhodamine. nih.gov
NBD-based probes, including by extension NBD-SAG, are instrumental in studying protein-mediated lipid transfer between membranes. nih.gov A typical FRET assay for lipid transfer involves two populations of liposomes (model membranes). rki.deresearchgate.net
Donor Liposomes: These contain the NBD-labeled lipid (the FRET donor).
Acceptor Liposomes: These are unlabeled or contain a FRET acceptor lipid.
Initially, the fluorescence of the NBD donor is high. When a lipid transfer protein (such as the ceramide transfer protein, CERT) is introduced, it facilitates the movement of the NBD-labeled lipid from the donor to the acceptor liposomes. rki.descientificarchives.com If the acceptor liposomes contain an acceptor fluorophore, the proximity of the transferred NBD-lipid will lead to FRET, causing a decrease in donor fluorescence and an increase in acceptor fluorescence. The rate of this change in fluorescence is a direct measure of the lipid transfer activity of the protein. nih.govscientificarchives.com This methodology provides a continuous, real-time assay to screen for inhibitors or activators of lipid transfer proteins. rki.deresearchgate.net
In Vitro Model Systems
In vitro systems provide a controlled environment to dissect the molecular mechanisms involving NBD-SAG without the complexity of a living cell. These models are essential for characterizing enzyme kinetics, protein-lipid binding, and membrane dynamics.
Liposomes are artificially prepared vesicles composed of a lipid bilayer, serving as a simplified model of a cell membrane. NBD-SAG can be incorporated into these vesicles to study its interaction with proteins and its movement between membranes. caymanchem.comlabscoop.com As described in the FRET section (5.1.2), liposomes are fundamental to assays measuring the activity of lipid transfer proteins. nih.govrki.deresearchgate.net By creating donor liposomes containing NBD-SAG and acceptor liposomes, researchers can quantify the rate at which specific proteins, like those from the StAR-related lipid transfer (START) domain family, mediate the transfer of the fluorescent DAG between the model membranes. scientificarchives.commdpi.com This system allows for the detailed kinetic analysis of transfer proteins and the evaluation of potential inhibitors in a clean, reconstituted environment.
Cell lysates and homogenates contain the complete complement of cellular enzymes, providing a powerful system to measure the activity of specific metabolic pathways. NBD-SAG has been used extensively as a substrate in fluorescence-based assays to measure the activity of diacylglycerol kinases (DGKs) in cell lysates. nih.govbiorxiv.orgbiorxiv.org
In a notable application, the activity of DGKε, an isozyme with a unique preference for substrates with a 1-stearoyl-2-arachidonoyl backbone, was measured in cell homogenates using NBD-SAG. nih.govbiorxiv.org The assay procedure is as follows:
Cell lysates or homogenates are incubated with mixed micelles containing NBD-SAG. biorxiv.org
DGK enzymes within the lysate phosphorylate NBD-SAG, converting it to the fluorescent product NBD-Stearoyl-Arachidonoyl-sn-glycero-3-phosphate (NBD-SAPA). nih.govbiorxiv.org
The reaction is stopped, and the lipids are extracted.
The substrate (NBD-SAG) and product (NBD-SAPA) are separated using thin-layer chromatography (TLC). biorxiv.org
The fluorescent spot corresponding to the NBD-SAPA product is visualized and its intensity is quantified, which is directly proportional to the DGK activity in the lysate. biorxiv.orgbiorxiv.org
This method is highly sensitive and allows for the characterization of enzyme activity in response to various stimuli or in different cell types.
| Component | Function | Reference |
|---|---|---|
| Cell Lysate/Homogenate | Source of Diacylglycerol Kinase (DGKε) enzyme | biorxiv.orgbiorxiv.org |
| NBD-Stearoyl-2-Arachidonoyl-sn-glycerol (NBD-SAG) | Fluorescent substrate for DGKε | nih.govbiorxiv.org |
| Mixed Micelles (e.g., with Phosphatidylserine) | Solubilizes the lipid substrate and facilitates enzyme access | biorxiv.org |
| Reaction Buffer (with ATP and MgCl₂) | Provides optimal pH, phosphate (B84403) donor (ATP), and cofactor (Mg²⁺) for the kinase reaction | nih.gov |
To study the function of a single, purified enzyme in isolation, researchers use recombinant protein systems. In this approach, a specific protein is overexpressed and purified, often from bacteria or insect cells. labclinics.comlabclinics.com NBD-SAG can then be used as a substrate to directly measure the catalytic activity and substrate specificity of the recombinant enzyme.
Thin Layer Chromatography (TLC) in Lipid Analysis
Thin Layer Chromatography (TLC) is a widely used analytical technique for the separation and identification of lipids from complex biological mixtures. nih.gov The method's simplicity, cost-effectiveness, and convenience make it a staple in many lipid research laboratories. nih.gov The fundamental principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. rockefeller.edu
For lipid analysis, the stationary phase typically consists of a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a solid support such as a glass or plastic plate. rockefeller.edu The lipid extract is applied as a small spot or band near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase, which is a solvent or a mixture of organic solvents. rockefeller.edu
As the mobile phase ascends the plate via capillary action, it carries the lipid components with it. The separation is based on polarity. rockefeller.edu Silica gel is a polar stationary phase, meaning it will have stronger interactions with polar lipids. rockefeller.edu Consequently, nonpolar lipids are more soluble in the nonpolar mobile phase and travel further up the plate, while polar lipids are retained more strongly by the silica gel and migrate shorter distances. rockefeller.edu This differential migration results in the separation of the lipid mixture into distinct spots or bands. For neutral lipids like diacylglycerols, a common mobile phase is a nonpolar mixture such as petroleum ether, diethyl ether, and acetic acid. rockefeller.edu
The presence of the nitrobenzoxadiazole (NBD) fluorophore on this compound allows for easy visualization of the molecule and its metabolites on the TLC plate. labscoop.com After development, the plate can be viewed under ultraviolet (UV) light, where the NBD-labeled compounds appear as fluorescent spots. researchgate.net This eliminates the need for corrosive charring agents often used to visualize unlabeled lipids. By running known lipid standards in adjacent lanes on the same plate, researchers can identify the separated components based on their relative migration distance (Rf value). rockefeller.eduresearchgate.net
This technique has been successfully employed to resolve various NBD-labeled lipid species, such as phospholipids (B1166683) and sphingolipids, extracted from cells. researchgate.netresearchgate.net For instance, researchers can incubate cells with an NBD-labeled precursor and, after a specific time, extract the lipids and separate them by TLC to analyze the metabolic fate of the initial compound. researchgate.netresearchgate.net This allows for the study of lipid metabolism and trafficking, providing insights into the synthesis of different phospholipid species from diacylglycerol precursors. researchgate.net
Table 1: Principles and Components of TLC for Lipid Analysis
| Component | Description | Role in Separation |
|---|---|---|
| Stationary Phase | A thin layer of adsorbent material (e.g., Silica Gel G60) coated on a plate. rockefeller.eduresearchgate.net | The polar silica gel interacts with lipid molecules. Polar lipids bind more strongly and move slower. rockefeller.edu |
| Mobile Phase | A solvent system (e.g., chloroform/methanol/CaCl2 solution) that moves up the plate. rockefeller.eduresearchgate.net | Solubilizes the lipid mixture and carries it up the stationary phase. Separation occurs based on the lipids' relative solubility in the mobile phase and affinity for the stationary phase. rockefeller.edu |
| Sample Application | The lipid extract is spotted in a concentrated area at the bottom of the plate (the origin). rockefeller.edu | Places the mixture at the starting point for separation. |
| Development | The plate is placed in a sealed chamber with the mobile phase, which migrates up the plate. rockefeller.edu | The process of separation as the solvent moves through the sample, carrying components at different rates. |
| Visualization | For NBD-labeled lipids, the plate is viewed under UV light to see fluorescent spots. researchgate.net | Allows for the detection and identification of the separated lipid bands. |
| Identification | The migration distance of unknown spots is compared to that of known lipid standards run on the same plate. researchgate.net | Enables the identification of individual lipid species in the sample mixture. |
Isotopic Labeling for Metabolic Tracing (e.g., [14C]SAG)
Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within biological systems. mdpi.com This approach provides dynamic information about the biosynthesis, degradation, and interconversion of lipids, going beyond the static snapshot offered by simple quantification. nih.govmdpi.com The method involves introducing a substrate, or "tracer," containing a heavy, non-radioactive (stable) isotope (like ¹³C, ²H, or ¹⁵N) or a radioactive isotope (like ¹⁴C or ³H) into a biological system. mdpi.commdpi.com
By following the incorporation of these labeled atoms into downstream metabolites, researchers can delineate active metabolic pathways and measure the flux of atoms through the network. mdpi.comnih.gov For example, substrates like [¹⁴C]acetate or [¹⁴C]glycerol are commonly used to measure the synthesis of fatty acids and the glycerol (B35011) backbone of lipids, respectively. nih.gov The choice of tracer depends on the specific metabolic pathway being investigated. mdpi.com
In the context of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a radiolabeled version such as [¹⁴C]SAG could be synthesized and introduced to cells or organisms. The ¹⁴C label could be incorporated into the glycerol backbone or one of the fatty acid chains. As the cells metabolize the [¹⁴C]SAG, the radiolabel will be transferred to any subsequent products. For instance, if [¹⁴C]SAG is phosphorylated to form phosphatidic acid or used for the synthesis of triglycerides or phospholipids, these newly formed molecules will also be radiolabeled.
After a set period of incubation, the cells are harvested, and their lipids are extracted. The labeled lipids are then separated using chromatographic techniques like TLC or High-Performance Liquid Chromatography (HPLC). nih.gov The amount of radioactivity in each separated lipid spot or fraction is quantified using methods such as liquid scintillation counting. nih.gov This allows researchers to determine the rate of synthesis of various lipids derived from the initial SAG pool and understand how carbon from SAG is distributed throughout the lipid metabolic network. nih.govnih.gov This approach is invaluable for understanding the molecular control of lipid metabolic flux, especially when combined with genetic modifications or pharmacological interventions. nih.gov
Table 2: Comparison of Isotopes Used in Metabolic Tracing
| Isotope | Type | Common Precursors | Detection Method | Key Application |
|---|---|---|---|---|
| ¹⁴C (Carbon-14) | Radioactive | [¹⁴C]glucose, [¹⁴C]acetate, [¹⁴C]glycerol nih.govnih.gov | Liquid Scintillation Counting, Autoradiography | Measuring metabolic flux and rates of synthesis/turnover. nih.govnih.gov |
| ³H (Tritium) | Radioactive | ³H₂O, [³H]glycerol | Liquid Scintillation Counting | Tracing water metabolism and glycerol kinetics. |
| ¹³C (Carbon-13) | Stable (Heavy) | [¹³C]glucose, [¹³C]glycerol, [¹³C]fatty acids mdpi.comnih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) researchgate.net | Tracing carbon flow through metabolic pathways without radiation. mdpi.com |
| ²H (Deuterium) | Stable (Heavy) | ²H₂O (Heavy Water), [²H]glycerol mdpi.comnih.gov | Mass Spectrometry (MS) | Tracing biosynthesis and metabolism; can be used to validate other tracers. mdpi.comnih.gov |
| ¹⁵N (Nitrogen-15) | Stable (Heavy) | [¹⁵N]glutamine, [¹⁵N]amino acids mdpi.com | Mass Spectrometry (MS) | Tracing nitrogen-containing compounds like amino acids and some lipids (e.g., sphingolipids). mdpi.com |
Theoretical and Conceptual Frameworks in Diacylglycerol Research
Lipid Signaling Paradigms
NBD-SAG provides a powerful tool for dissecting lipid signaling paradigms, primarily those involving its parent compound, SAG. SAG is a potent second messenger generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). nih.govechelon-inc.com Its appearance initiates a cascade of signaling events.
Activation of Downstream Effectors: The primary role of SAG is the allosteric activation of various protein kinase C (PKC) isoforms. caymanchem.comsigmaaldrich.com Different PKC isoforms are recruited to the membrane and activated by binding to DAG, leading to the phosphorylation of a multitude of protein targets and initiating diverse cellular responses. caymanchem.commontanamolecular.com Research has shown that SAG potently activates several PKC isoforms, including PKCα, PKCδ, and PKCε, at nanomolar concentrations. caymanchem.commedchemexpress.com
Beyond PKC, SAG has been shown to interact with other signaling proteins. For instance, it competitively binds to Ras guanyl-releasing protein (RasGRP), an activator of the Ras family of small GTPases, thereby modulating the MAP kinase pathway. caymanchem.com Furthermore, SAG is a direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which is produced upon the hydrolysis of SAG by diacylglycerol lipase (B570770) (DAGL). nih.govnih.gov 2-AG is a critical retrograde messenger in the nervous system. nih.gov
The use of fluorescent DAG analogs and genetically encoded DAG sensors allows for the unambiguous resolution of PLC pathway activation in real-time, which can be correlated with other signaling events like calcium ion fluxes. montanamolecular.comnih.gov
Table 1: Key Signaling Proteins Modulated by 1-Stearoyl-2-Arachidonoyl-sn-glycerol (B52953) (SAG)
| Protein Target | Signaling Role | Mode of Interaction | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) α, δ, ε | Phosphorylation of target proteins, regulation of cell growth, apoptosis, and carcinogenesis. | Allosteric activation. | caymanchem.commedchemexpress.com |
| Ras Guanyl-Releasing Protein (RasGRP) | Activation of Ras and the MAP kinase pathway. | Competitive binding. | caymanchem.com |
| Diacylglycerol Lipase (DAGL) | Enzymatic substrate for the production of the endocannabinoid 2-AG. | Substrate binding. | nih.govnih.gov |
| Transient Receptor Potential Channels (TRPC) 3 & 6 | Regulation of intracellular free calcium levels. | Augments channel activity. | sigmaaldrich.com |
Membrane Microdomain Organization and Lipid-Protein Interactions
The plasma membrane is not a homogenous structure but is organized into specialized microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. nih.gov These domains serve as platforms to concentrate or segregate signaling molecules, thereby enhancing the efficiency and specificity of signal transduction. nih.govnih.gov
NBD-SAG is an invaluable probe for studying the spatial and temporal dynamics of DAG within these microdomains. labscoop.comcaymanchem.com Studies using similar NBD-derivatized DAGs have indicated that the NBD chromophore resides at the membrane surface, making it an effective reporter for interactions occurring at the membrane interface. nih.gov By incorporating NBD-SAG into model membranes or living cells, researchers can visualize its lateral diffusion and partitioning into different membrane environments, such as liquid-ordered (raft-like) and liquid-disordered phases. nih.govnih.gov
The localization of signaling enzymes and their substrates to lipid rafts is a key organizing principle. For example, upon cell stimulation, certain PKC isotypes are recruited to lipid rafts. nih.gov The co-localization of SAG and PKC within these domains is thought to physically juxtapose the enzyme and its activator, resulting in efficient signal coupling. nih.gov The biosynthesis of 2-AG from SAG is also believed to be associated with lipid raft domains. nih.gov The use of fluorescent probes like NBD-SAG allows for the direct investigation of these co-localization events and the role of membrane organization in controlling lipid signaling pathways.
Table 2: Properties of NBD-Stearoyl-2-Arachidonoyl-sn-glycerol as a Membrane Probe
| Property | Description | Application in Research | Reference |
|---|---|---|---|
| Fluorescence | Emits light upon excitation, allowing for detection by microscopy and spectroscopy. | Visualizing DAG localization, trafficking, and metabolism in live cells. | labscoop.comcaymanchem.com |
| Structural Analogy | Mimics the endogenous signaling lipid 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). | Studying the interactions of SAG with proteins and its role in signaling pathways. | echelon-inc.comcaymanchem.com |
| Membrane Partitioning | Distributes between different lipid phases (e.g., liquid-ordered and liquid-disordered). | Investigating the role of membrane microdomains (lipid rafts) in organizing DAG signaling. | nih.govnih.gov |
| Surface Localization of Fluorophore | The NBD group is positioned near the membrane-water interface. | Studying lipid-protein interactions and membrane surface phenomena. | nih.gov |
Future Directions and Emerging Research Avenues
Exploring Novel Enzymatic Interactions and Metabolic Fates
The structural similarity of NBD-SAG to 2-AG makes it a prime candidate for investigating the enzymes involved in the endocannabinoid pathway. echelon-inc.comscbt.comsigmaaldrich.com Future research will likely focus on delineating the precise interactions of NBD-SAG with key metabolic enzymes and tracing its metabolic fate within the cell.
Fluorescence-based assays using NBD-labeled lipids are well-established for monitoring the activity of various lipases. nih.govnih.gov For instance, NBD-labeled diacylglycerol (NBD-DAG) has been successfully employed to measure the activity of phospholipid:diacylglycerol acyltransferase (PDAT), an enzyme involved in triacylglycerol biosynthesis. nih.gov Similarly, NBD-labeled triacylglycerol has been used to assess the activity of adipose triglyceride lipase (B570770) (ATGL) and lipoprotein lipase (LpL). nih.gov These methodologies provide a strong foundation for developing specific assays to explore the interaction of NBD-SAG with diacylglycerol lipases (DAGLs), the enzymes responsible for 2-AG synthesis, and monoacylglycerol lipase (MAGL), the primary enzyme for 2-AG degradation. nih.govnih.gov
A critical area of investigation will be to determine how the NBD fluorophore, attached to the stearoyl chain, influences the recognition and processing of the molecule by these enzymes. labscoop.com While the arachidonoyl chain at the sn-2 position is crucial for recognition by many enzymes in the endocannabinoid system, the bulky and polar NBD group may introduce steric hindrance or altered binding affinity. echelon-inc.comsigmaaldrich.com Comparative kinetic studies between NBD-SAG and its unlabeled counterpart, 1-Stearoyl-2-Arachidonoyl-sn-glycerol (B52953) (SAG), will be essential to validate NBD-SAG as a reliable substrate mimic.
Furthermore, the metabolic products of NBD-SAG hydrolysis can be tracked to understand its complete metabolic pathway. Techniques like thin-layer chromatography (TLC) combined with fluorescence imaging can separate and identify the fluorescently labeled metabolites, such as NBD-stearic acid and arachidonic acid. nih.govbiorxiv.org Advanced mass spectrometry techniques can provide a more detailed analysis of the metabolic fate of both the NBD-labeled and unlabeled portions of the molecule, offering a comprehensive view of its breakdown and potential re-esterification into other lipid species.
Advanced Imaging Techniques for Spatiotemporal Lipid Dynamics
The intrinsic fluorescence of NBD-SAG makes it an ideal probe for advanced imaging techniques, enabling the visualization of its dynamic behavior within cellular membranes and organelles with unprecedented detail. nih.govnih.gov
Confocal microscopy has been instrumental in visualizing the uptake and intracellular localization of NBD-labeled lipids. nih.govnih.govku.dk However, to overcome the diffraction limit of conventional light microscopy, super-resolution techniques like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) are being increasingly applied to lipid biology. researchgate.netnih.govfrontiersin.org These methods can achieve spatial resolutions in the tens of nanometers, allowing for the direct visualization of NBD-SAG within nanoscale membrane domains, such as lipid rafts, and its association with specific proteins.
Förster Resonance Energy Transfer (FRET) microscopy is another powerful technique that can be employed with NBD-SAG. nih.govnih.govyoutube.comyoutube.comyoutube.com By pairing NBD (the donor fluorophore) with a suitable acceptor fluorophore attached to a protein of interest, FRET can be used to measure the proximity between NBD-SAG and specific proteins in real-time within living cells. This can provide direct evidence of lipid-protein interactions and their dynamics in response to cellular signaling events.
The integration of light and electron microscopy, known as Correlative Light and Electron Microscopy (CLEM), offers a way to combine the dynamic information from fluorescence imaging with the high-resolution structural context of electron microscopy. biorxiv.orgnih.govbiorxiv.orgresearchgate.net In a CLEM workflow, the localization of NBD-SAG, identified by fluorescence microscopy, can be precisely mapped onto the ultrastructure of the cell obtained by electron microscopy. This would allow, for example, the visualization of NBD-SAG accumulation in specific sub-organellar structures like the inner mitochondrial membrane or distinct domains of the endoplasmic reticulum.
Integration with Multi-Omics Approaches in Lipidomics
To gain a holistic understanding of the functional roles of NBD-SAG and its parent molecule, 2-AG, it is crucial to integrate data from imaging and enzymatic assays with large-scale "omics" approaches.
One promising strategy is the use of NBD-SAG in pull-down assays coupled with mass spectrometry-based proteomics. nih.govnih.gov In this approach, NBD-SAG can be used as "bait" to capture its interacting proteins from cell lysates. The protein complexes that are "pulled down" with the lipid can then be identified and quantified by proteomics. This can reveal novel protein partners that are involved in the transport, signaling, or metabolism of diacylglycerols.
Furthermore, the spatial information obtained from advanced imaging of NBD-SAG can be correlated with spatial lipidomics. Imaging mass spectrometry techniques, for instance, can provide a detailed map of the distribution of hundreds of different lipid species across a tissue section or within a single cell. frontiersin.org By combining this with the high-resolution localization of NBD-SAG, researchers can investigate how the presence of this specific diacylglycerol influences the broader lipid landscape of its immediate environment.
Finally, integrating these lipid-centric approaches with transcriptomics and genomics will provide a multi-layered understanding of the regulatory networks governing diacylglycerol signaling. For example, changes in the expression of genes encoding for lipases or diacylglycerol-binding proteins can be correlated with the observed dynamics and metabolic fate of NBD-SAG. This systems-level approach will be instrumental in constructing comprehensive models of lipid signaling pathways and their roles in health and disease.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing NBD-Stearoyl-2-Arachidonoyl-sn-glycerol in laboratory settings?
- Methodological Answer : Synthesis often involves regioselective acylation of sn-glycerol derivatives. A radiolabeled version (e.g., 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol) can be prepared using enzymatic or chemical acylation, followed by purification via column chromatography. Critical steps include protecting group strategies to ensure positional specificity and validation via NMR or mass spectrometry .
- Key Data :
| Parameter | Details |
|---|---|
| Radiolabeling Yield | ~85-95% (depending on arachidonate purity) |
| Purification Method | Silica gel chromatography (hexane:EtOAc) |
Q. Which analytical techniques are most effective for quantifying this compound in cellular samples?
- Methodological Answer : Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) is highly sensitive. Derivatization with pentafluorobenzoyl esters enhances electron-capture detection. Internal standards (e.g., deuterated analogs) improve reproducibility, achieving a detection limit of ≤0.20 pg (~30 fmol) per injection .
- Validation Metrics :
| Metric | Value |
|---|---|
| Reproducibility | ≤10% variability |
| Linearity Range | 0.2–500 pg |
Advanced Research Questions
Q. How does spatial regulation of 2-AG metabolism influence axonal pathfinding in neuronal development?
- Methodological Answer : Subcellular compartmentalization of monoacylglycerol lipase (MGL) and diacylglycerol lipases (DAGLα/β) creates 2-AG signaling microdomains. Immunofluorescence and proteasomal inhibition experiments show that MGL exclusion from axonal tips allows localized 2-AG accumulation, promoting CB1 receptor-mediated growth cone protrusion. Disruption of MGL targeting alters axonal complexity .
- Key Findings :
- MGL and DAGLα co-localize in corticofugal axons but segregate during synaptogenesis.
- Proteasomal degradation maintains MGL polarity; inhibition redistributes MGL, impairing 2-AG signaling .
Q. What experimental strategies resolve contradictions in 2-AG stability during phospholipase C (PLC) pathway studies?
- Methodological Answer : Contradictions arise from 2-AG's rapid hydrolysis by lipases. Use in situ stabilization agents (e.g., methyl arachidonoyl fluorophosphonate) to inhibit degradation. Radiolabeled 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) enables tracking of PLC-mediated hydrolysis to 2-AG, validated via TLC and autoradiography .
- Experimental Design :
- Step 1 : Incubate SAG with PLC-β isoforms.
- Step 2 : Extract lipids and separate via TLC (solvent: chloroform:methanol:acetic acid, 90:8:2).
- Step 3 : Quantify 2-AG using phosphorimaging or scintillation counting .
Q. How do storage conditions impact the stability of this compound in experimental workflows?
- Methodological Answer : The compound is sensitive to oxidation and hydrolysis. Store lyophilized samples at -80°C under inert gas (argon). For solutions, use ethanol or DMSO (≤1% final concentration) and avoid repeated freeze-thaw cycles. Degradation is monitored via HPLC (C18 column, acetonitrile:water gradient) .
- Stability Data :
| Condition | Stability Duration |
|---|---|
| -20°C (solution) | 2 years |
| Room temperature | ≤2 weeks |
Methodological Considerations for Contradictory Data
- Lipid Extraction Efficiency : Discrepancies in 2-AG recovery from biological matrices (e.g., basophils vs. neuronal tissue) may arise from differential lipid-protein interactions. Optimize extraction protocols using Bligh-Dyer or methyl-tert-butyl ether (MTBE) methods, with spiked internal standards .
- Enzyme Specificity : Conflicting reports on DAGLα/β roles require isoform-specific inhibitors (e.g., KT109 for DAGLα) and CRISPR/Cas9 knockout validation in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
